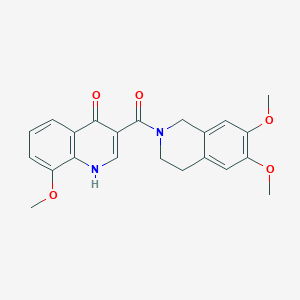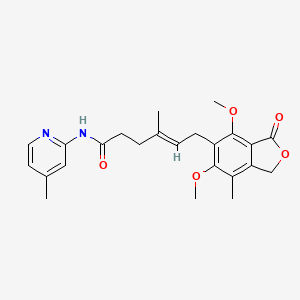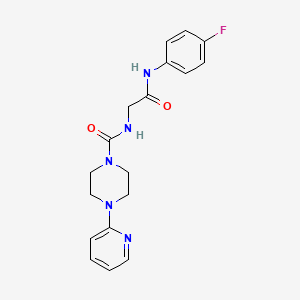
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-8-methoxyquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-8-methoxyquinolin-3-yl)methanone is a complex organic molecule that combines structural elements from isoquinoline and quinoline derivatives. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available or easily synthesized precursors such as 6,7-dimethoxy-3,4-dihydroisoquinoline and 4-hydroxy-8-methoxyquinoline.
Coupling Reaction: The key step involves coupling these two fragments. This can be achieved through a variety of methods, including
Purification: The product is typically purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include:
Flow Chemistry: Continuous flow reactors to improve reaction efficiency and scalability.
Green Chemistry Approaches: Using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studied for potential inhibitory effects on various enzymes.
Receptor Binding:
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Diagnostics: Possible use in diagnostic assays due to its unique structural features.
Industry
Material Science:
Agriculture: Possible use as a bioactive compound in agricultural chemistry.
Mechanism of Action
The compound’s mechanism of action would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like berberine and papaverine, which also contain the isoquinoline structure.
Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial properties.
Uniqueness
Structural Complexity: The combination of isoquinoline and quinoline moieties in a single molecule is relatively unique.
Functional Group Diversity: The presence of multiple functional groups (methoxy, hydroxy, carbonyl) provides a wide range of chemical reactivity and potential biological activity.
This compound’s unique structure and diverse functional groups make it a promising candidate for further research in various scientific fields.
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C22H22N2O5/c1-27-17-6-4-5-15-20(17)23-11-16(21(15)25)22(26)24-8-7-13-9-18(28-2)19(29-3)10-14(13)12-24/h4-6,9-11H,7-8,12H2,1-3H3,(H,23,25) |
InChI Key |
ADRLRHWWICJOOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10994520.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10994544.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B10994547.png)
![N-(1H-benzimidazol-6-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10994552.png)
![N-(4-tert-butylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10994566.png)
![methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B10994573.png)
![methyl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10994576.png)
![3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]propanamide](/img/structure/B10994580.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10994587.png)
![2-(4-chloro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B10994593.png)
![6-methoxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10994602.png)
![N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B10994628.png)
